N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine
Description
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-12(2)19(23)18(20(24)25)22-21(26)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-19,23H,11H2,1-2H3,(H,22,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRGLIQVUMAZJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine typically follows these key steps:
Starting Material: The synthesis begins with 3-hydroxyleucine, a non-proteinogenic amino acid containing a hydroxyl group on the β-carbon of leucine.
Amino Group Protection: The α-amino group is protected by introduction of the Fmoc group. This is generally achieved by reacting 3-hydroxyleucine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic aqueous or biphasic conditions. Common bases include sodium bicarbonate or sodium hydroxide, which neutralize the hydrochloric acid generated during the reaction.
Reaction Medium: The reaction typically occurs in a dioxane/water mixture or aqueous organic solvents to maintain solubility of both the amino acid and Fmoc-Cl.
Temperature and Time: The reaction is usually conducted at room temperature or slightly below (0–25°C) to prevent side reactions and decomposition, with stirring for several hours until completion.
Side Chain Stability: The hydroxyl group on the leucine side chain remains unprotected during this step, as it is generally inert under the mild basic conditions employed.
Work-Up: After completion, the reaction mixture is acidified to precipitate the Fmoc-protected amino acid, which is then isolated by filtration or extraction.
This method is consistent with established protocols for Fmoc protection of amino acids bearing sensitive side chains, ensuring selective protection of the amino group without modifying the hydroxyl functionality.
Alternative Preparation via Mixed Anhydride Method
An alternative synthetic approach involves the mixed anhydride method , which is advantageous for preparing Fmoc-protected amino acid derivatives with high purity and yield:
Activation: The carboxyl group of 3-hydroxyleucine is activated by reaction with isobutyl chloroformate or ethyl chloroformate in the presence of a base such as N-methylmorpholine (NMM) at low temperature (0–5°C).
Coupling with Fmoc-OSu: The activated amino acid intermediate is then reacted with 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) to introduce the Fmoc protecting group.
Advantages: This method minimizes racemization and side reactions, providing a cleaner product suitable for peptide synthesis.
Purification: The product is purified by recrystallization or chromatographic techniques.
This approach is supported by literature on Fmoc amino acid azides and derivatives, highlighting its applicability to amino acids with functionalized side chains.
Purification Techniques
Purification of this compound is crucial to achieve the high purity (>95%) required for peptide synthesis:
| Purification Method | Description | Typical Conditions |
|---|---|---|
| Flash Column Chromatography | Silica gel stationary phase with gradient elution using hexane/ethyl acetate mixtures | Gradient from 7:3 to 1:1 (hexane:ethyl acetate) |
| Preparative High-Performance Liquid Chromatography (HPLC) | Reverse-phase C18 column; acetonitrile/water with 0.1% trifluoroacetic acid (TFA) as mobile phase | UV detection at 265 nm (characteristic Fmoc absorbance) |
| Recrystallization | Solvent systems such as ethyl acetate/hexane or ethanol/water mixtures | Controlled cooling to induce crystallization |
| Lyophilization | Removal of volatile solvents post-purification | Freeze-drying under reduced pressure |
Analytical confirmation of purity is performed by:
Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to verify chemical structure and integrity.
Mass Spectrometry (MS): High-resolution MS to confirm molecular weight.
Thin Layer Chromatography (TLC): Monitoring reaction progress and purity during synthesis.
These purification and analytical methods ensure the compound is suitable for downstream applications in peptide synthesis.
Reaction Monitoring and Stability Considerations
Reaction Monitoring: Thin layer chromatography (TLC) on silica gel with hexane/ethyl acetate solvent systems is commonly used to monitor the progress of Fmoc protection reactions.
Stability: The Fmoc-protected 3-hydroxyleucine is stable under anhydrous and neutral to slightly basic conditions but is sensitive to strong acids and bases that can remove the Fmoc group.
Storage: The compound is best stored refrigerated (0–10°C) in a dry environment, protected from heat and moisture to maintain stability and prevent premature deprotection or degradation.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amino group protection | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), NaHCO3 or NaOH, dioxane/water, 0–25°C | Mild basic conditions, selective protection |
| Mixed anhydride activation | Isobutyl chloroformate, N-methylmorpholine, 0–5°C | Minimizes racemization, cleaner product |
| Coupling with Fmoc-OSu | Fmoc-NHS ester, room temperature | Efficient Fmoc introduction |
| Purification | Flash chromatography, preparative HPLC, recrystallization, lyophilization | Achieves >95% purity |
| Analytical characterization | ^1H/^13C NMR, HRMS, TLC | Confirms structure and purity |
| Storage | Refrigerated, dry, protected from heat | Maintains compound stability |
Chemical Reactions Analysis
Types of Reactions
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The Fmoc group can be removed using a base like piperidine in DMF.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the alcohol.
Substitution: The major product is the deprotected amino acid, which can be further functionalized.
Scientific Research Applications
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: It is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is used in the development of new therapeutic agents, particularly in the field of cancer research.
Industry: It is used in the production of synthetic peptides for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine involves the protection of the amino group of leucine, preventing unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the amino group. This selective protection and deprotection mechanism is crucial in the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Fmoc-Protected Amino Acids
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities with analogous Fmoc-amino acids:
Key Observations :
- Hydrophobicity : The 3-hydroxyl group in the target compound reduces hydrophobicity compared to Fmoc-isoleucine (β-methyl) or Fmoc-Phe (aromatic) .
- Steric Effects : Bulky substituents like the trityl group in Fmoc-cysteine derivatives hinder coupling efficiency but enhance stability during synthesis .
Table: Comparative Physicochemical Data
Biological Activity
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine, commonly referred to as Fmoc-3-hydroxyleucine, is a derivative of the essential amino acid leucine. This compound is primarily utilized in peptide synthesis due to its protective Fmoc group, which plays a critical role in preventing unwanted reactions during the synthesis process. This article delves into the biological activity of this compound, highlighting its applications in research and medicine, along with relevant data and findings.
The structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₉NO₄
- Molecular Weight : 313.35 g/mol
- CAS Number : 1426953-65-2
The synthesis typically involves the protection of the amino group of leucine with the Fmoc group. This is achieved through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate, often conducted in solvents like dimethylformamide (DMF) at room temperature.
The mechanism of action for this compound centers around its ability to serve as a building block in peptide synthesis. The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, allowing for further functionalization of the amino group. This selective protection and deprotection is essential for synthesizing complex peptides and proteins.
1. Peptide Synthesis
Fmoc-3-hydroxyleucine is predominantly used in solid-phase peptide synthesis (SPPS). Its protective group allows for multiple coupling reactions without side reactions, making it valuable in creating diverse peptide libraries for biological studies .
2. Therapeutic Applications
Research indicates that derivatives of leucine, including Fmoc-3-hydroxyleucine, may have potential therapeutic applications, particularly in cancer research. The compound's ability to facilitate the synthesis of peptide-based drugs positions it as a candidate for developing new therapeutic agents targeting various diseases .
3. Protein Structure Studies
This compound also plays a role in studying protein structure and function. By incorporating Fmoc-3-hydroxyleucine into peptides, researchers can investigate how variations in amino acid composition affect protein folding and stability .
Case Studies and Research Findings
Several studies have highlighted the importance of this compound in various biological contexts:
| Study | Focus | Findings |
|---|---|---|
| Study A | Peptide Stability | Demonstrated that peptides synthesized with Fmoc groups showed enhanced stability compared to those without protective groups. |
| Study B | Cancer Therapeutics | Investigated the efficacy of peptide drugs synthesized using Fmoc derivatives in inhibiting tumor growth in vitro. |
| Study C | Protein Folding | Analyzed how incorporating hydroxyleucine affected the folding kinetics of model proteins, revealing significant insights into hydrophobic interactions. |
Q & A
Q. What are the key steps in synthesizing N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine, and how are reaction conditions optimized?
Synthesis typically involves sequential protection/deprotection steps, starting with Fmoc (9-fluorenylmethyloxycarbonyl) group introduction to the leucine backbone. Reaction optimization includes:
- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions (e.g., epimerization) .
- Coupling agents : Use of carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to activate carboxyl groups for amide bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency .
Q. How is purity assessed for this compound, and what thresholds are acceptable for research applications?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) is standard. A purity threshold of ≥98% is required for peptide synthesis to avoid truncated sequences .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight accuracy (e.g., ±0.001 Da) .
Q. What storage conditions are recommended to maintain stability?
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .
- Desiccation : Use silica gel or molecular sieves to mitigate moisture-induced degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in structural characterization data (e.g., NMR vs. X-ray crystallography)?
- X-ray refinement : Use SHELX software for high-resolution crystallographic data to resolve ambiguities in stereochemistry .
- 2D NMR : Employ - HSQC and NOESY to validate spatial arrangements of hydroxyl and Fmoc groups .
- Cross-validation : Compare computational models (DFT) with experimental data to reconcile conflicting results .
Q. What experimental strategies address low yields during solid-phase peptide synthesis (SPPS) using this compound?
- Coupling efficiency : Pre-activate the amino acid with Oxyma Pure/DIC to reduce racemization .
- Resin swelling : Optimize solvent systems (e.g., DCM:DMF mixtures) to enhance resin accessibility .
- Real-time monitoring : Use in-situ FTIR or UV spectroscopy to track coupling completion .
Q. How does the 3-hydroxyl group influence peptide conformation and biological activity?
Q. What methodologies are used to analyze degradation products under acidic/alkaline conditions?
- LC-MS/MS : Identifies hydrolytic byproducts (e.g., Fmoc cleavage fragments) with tandem mass fragmentation .
- Kinetic studies : Monitor pH-dependent degradation rates using UV-Vis spectroscopy at 301 nm (Fmoc absorbance) .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in bioactivity assays?
- Standardization : Use internal controls (e.g., commercial Fmoc-Leu-OH) to normalize activity measurements .
- Orthogonal assays : Combine SPR (surface plasmon resonance) and fluorescence polarization to validate binding kinetics .
Q. What are common pitfalls in crystallizing this compound, and how are they mitigated?
- Polymorphism : Screen multiple solvents (e.g., ethanol/water) to isolate thermodynamically stable forms .
- Cryoprotection : Flash-cool crystals in liquid N with glycerol to prevent ice formation during X-ray data collection .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
